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Z-Gly-Gly-Leu-pNA

Cat. No.: B12063353
M. Wt: 499.5 g/mol
InChI Key: IHRYETONKBXGOF-UHFFFAOYSA-N
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Description

Significance of Synthetic Chromogenic Peptide Substrates in Enzymology

Synthetic chromogenic peptide substrates are invaluable in enzymology for several reasons. They provide a convenient and continuous method for assaying enzyme activity, often in real-time. nih.gov This allows for the determination of kinetic parameters, the screening of enzyme inhibitors, and the characterization of enzyme specificity. nih.gov The design of these synthetic substrates, where a specific peptide sequence is coupled to a reporter molecule, allows for the targeted investigation of a particular protease or a class of proteases. nih.gov

The use of a chromogenic reporter like p-nitroaniline offers a distinct advantage in that the enzymatic reaction can be monitored using standard laboratory spectrophotometers, making these assays widely accessible. The color change is a direct result of the enzymatic activity, providing a clear and quantifiable signal.

Overview of Z-Gly-Gly-Leu-pNA in Protease Research

This compound has been utilized as a substrate for several proteases. Its primary applications are in the study of metalloendopeptidases and the proteasome complex.

Neutral Endopeptidase (NEP) : This substrate has been identified as a tool for assaying the activity of neutral endopeptidase (EC 3.4.24.11), also known as neprilysin. nih.gov This membrane-bound zinc metalloendopeptidase is involved in the degradation of a variety of physiologically active peptides.

Proteasome : this compound is also used to measure the chymotrypsin-like activity of the 20S proteasome. acs.orgresearchgate.net The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells. The chymotrypsin-like activity is one of the three major proteolytic activities of the proteasome.

Other Proteases : The substrate is also reported to be cleaved by other enzymes such as proteinase yscE (kexin) and subtilisins. bachem.com

The specificity of this compound is conferred by its peptide sequence, Gly-Gly-Leu. The protease recognizes this sequence and cleaves the peptide bond C-terminal to the leucine (B10760876) residue.

Historical Context of pNA Substrates in Biochemical Analysis

The development of p-nitroanilide-based substrates marked a significant advancement in the field of biochemical analysis. The first description of p-nitroanilides as protease substrates dates back to the early 1960s. This innovation provided a simple and effective colorimetric method for the continuous assay of protease activity.

The work of Orlowski and Wilk in the early 1980s was instrumental in characterizing the specificity of a membrane-bound metalloendopeptidase from bovine pituitaries, which is now recognized as neutral endopeptidase. nih.govbohrium.comnih.gov While their comprehensive study evaluated a range of synthetic peptide naphthylamides to define the enzyme's specificity, it laid the groundwork for the use of substrates like this compound in studying this class of enzymes. nih.gov The application of this compound was later extended to the study of the proteasome's chymotrypsin-like activity, highlighting the versatility of this chromogenic probe. acs.orgresearchgate.net

Detailed Research Findings

While this compound is a well-established chromogenic substrate, detailed kinetic parameters for its hydrolysis by specific enzymes are not extensively reported in readily available literature, which often favors fluorogenic substrates for such quantitative studies. However, its utility in determining enzyme specificity and activity is well-documented.

The cleavage of this compound by a target protease results in the release of p-nitroaniline, which has a maximum absorbance at approximately 405-410 nm. The rate of increase in absorbance at this wavelength is monitored to calculate the enzyme's activity.

Below are tables summarizing the key properties and enzymatic targets of this compound.

Table 1: Chemical Properties of this compound

Property Value
Full Chemical Name N-Carbobenzoxy-glycyl-glycyl-L-leucine p-nitroanilide
Abbreviation This compound
Molecular Formula C24H29N5O7
Molecular Weight 499.52 g/mol
Appearance White to off-white powder
Chromophore p-nitroaniline (pNA)
Excitation Wavelength Not Applicable (Chromogenic)
Emission Wavelength Not Applicable (Chromogenic)

| Absorbance Maximum (of released pNA) | ~405-410 nm |

Table 2: Known Enzymatic Targets of this compound

Enzyme Enzyme Commission (EC) Number Enzyme Class Primary Application
Neutral Endopeptidase (Neprilysin) EC 3.4.24.11 Metalloendopeptidase Assay of NEP activity
20S Proteasome EC 3.4.25.1 Cysteine/Threonine Peptidase Measurement of chymotrypsin-like activity
Proteinase yscE (Kexin) EC 3.4.21.61 Serine Peptidase Substrate for activity assays

| Subtilisins | EC 3.4.21.62 | Serine Peptidase | Substrate for activity assays |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N5O7 B12063353 Z-Gly-Gly-Leu-pNA

Properties

Molecular Formula

C24H29N5O7

Molecular Weight

499.5 g/mol

IUPAC Name

benzyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)

InChI Key

IHRYETONKBXGOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Chemical Synthesis and Analog Design Strategies for Z Gly Gly Leu Pna

Methodologies for Peptide Synthesis of Z-Gly-Gly-Leu-pNA

The synthesis of this compound can be approached through both solid-phase and solution-phase peptide synthesis methodologies. Each strategy involves the sequential coupling of the constituent amino acids, glycine (B1666218) and leucine (B10760876), with careful protection and deprotection steps to ensure the correct sequence and prevent unwanted side reactions.

A common strategy in solution-phase synthesis involves a fragment condensation approach. This method typically begins with the synthesis of the dipeptide Z-Gly-Gly-OH. This is achieved by coupling Z-Gly-OH with a glycine ester, followed by saponification to yield the free acid. Separately, the C-terminal leucine is coupled to p-nitroaniline to form Leu-pNA. The final step involves the coupling of the Z-Gly-Gly-OH fragment with Leu-pNA to yield the target molecule, this compound.

Alternatively, a stepwise approach can be employed, where the peptide chain is built sequentially from the C-terminus. This would involve coupling Z-Gly to Leu-pNA, followed by deprotection of the N-terminus and subsequent coupling with another Z-Gly molecule.

Incorporation of p-Nitroanilide Moiety

The introduction of the p-nitroanilide (pNA) group at the C-terminus is a critical step that imparts the chromogenic properties to the substrate. Upon enzymatic cleavage of the amide bond between leucine and pNA, the colorless substrate releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically at approximately 405-410 nm. clinicaltrialsarena.com

However, the synthesis of peptide p-nitroanilides presents a significant challenge due to the low nucleophilicity of the amino group of p-nitroaniline. nih.gov This poor reactivity often necessitates the use of highly activated amino acid derivatives or specific coupling reagents to achieve efficient amide bond formation. Methods such as the use of phosphoryl chloride have been reported to be relatively successful in coupling protected amino acids to p-nitroaniline analogs in solid-phase synthesis. nih.gov

Design Principles for this compound Analogs

The design of analogs of this compound is a key strategy for probing the substrate specificity of proteases and for developing more selective or sensitive assay reagents. This involves systematic structural modifications to the peptide sequence or the reporting group.

Structural Modifications for Altered Substrate Specificity

The substrate specificity of a protease is largely determined by the amino acid residues at and around the cleavage site. By altering the Gly-Gly-Leu sequence, it is possible to create analogs that are preferentially cleaved by different enzymes. For example, replacing leucine with other hydrophobic residues like phenylalanine or valine could alter the substrate's affinity for chymotrypsin-like or elastase-like proteases, respectively.

Furthermore, extending the peptide chain or introducing non-natural amino acids can provide more detailed insights into the enzyme's active site architecture and binding preferences. The development of a library of such analogs allows for comprehensive structure-activity relationship (SAR) studies, which are crucial for understanding the molecular basis of enzyme-substrate recognition.

Comparative Analysis of pNA and AMC Derivatives

While p-nitroanilide (pNA) is a widely used chromogenic reporter, other moieties can be employed to generate substrates with different detection properties. A common alternative is the use of fluorogenic reporters, such as 7-amino-4-methylcoumarin (B1665955) (AMC).

The primary advantage of AMC-based substrates is their significantly higher sensitivity compared to their pNA counterparts. clinicaltrialsarena.com Enzymatic cleavage of a peptide-AMC bond releases the highly fluorescent AMC molecule, which can be detected with much greater sensitivity than the color change of pNA. This allows for the detection of lower enzyme concentrations and the use of smaller sample volumes.

The choice between a pNA and an AMC derivative often depends on the specific requirements of the assay, including the expected enzyme concentration, the available instrumentation, and the desired level of sensitivity.

Featurep-Nitroanilide (pNA)7-Amino-4-methylcoumarin (AMC)
Detection Method Colorimetric (Absorbance)Fluorometric (Fluorescence)
Wavelength ~405-410 nmExcitation: ~365 nm, Emission: ~440 nm
Sensitivity LowerHigher
Instrumentation SpectrophotometerFluorometer
Typical Use Routine enzyme assaysHigh-throughput screening, low enzyme concentrations

Enzymatic Assay Methodologies Utilizing Z Gly Gly Leu Pna

Spectrophotometric Detection of p-Nitroaniline Release

The fundamental principle behind using Z-Gly-Gly-Leu-pNA in enzymatic assays is the spectrophotometric detection of the released p-nitroaniline molecule. The intact substrate is colorless, but upon enzymatic hydrolysis of the amide bond between leucine (B10760876) and pNA, the free p-nitroaniline is liberated, which imparts a yellow color to the solution. rsc.org This change in color can be precisely quantified using a spectrophotometer.

Chromogenic assays with this compound are based on the Beer-Lambert law. The enzymatic reaction cleaves the substrate, releasing p-nitroaniline. This product absorbs light maximally at a specific wavelength, typically between 405 and 410 nm. nih.govresearchgate.net The rate of the increase in absorbance at this wavelength is directly proportional to the rate of p-nitroaniline formation, which in turn is a measure of the enzyme's activity under the given conditions.

The enzymatic hydrolysis reaction can be represented as follows: this compound + H₂O ---(Protease)---> Z-Gly-Gly-Leu + p-Nitroaniline

The rate of this reaction is monitored by measuring the increase in absorbance over time, providing a kinetic profile of the enzyme's activity.

To ensure accurate and reproducible measurements of protease activity, the reaction conditions for the hydrolysis of this compound must be optimized. Several factors can influence the rate of the enzymatic reaction. mdpi.com

pH: The optimal pH for the enzymatic activity should be determined, as enzyme conformation and catalytic efficiency are highly dependent on the hydrogen ion concentration. For instance, some assays are conducted at a pH of 7.5. nih.gov

Temperature: Enzyme activity is sensitive to temperature. An optimal temperature, often around 37°C, needs to be established to achieve maximal reaction velocity without causing enzyme denaturation. nih.govtoyobo-global.com

Substrate Concentration: The concentration of this compound should be optimized to ensure that it is not a limiting factor in the reaction, ideally at or near the Michaelis-Menten constant (Km) value for the specific enzyme. nih.gov

Buffer Composition: The choice of buffer and the presence of salts or other additives can affect enzyme stability and activity. nih.govnih.gov

An example of how reaction conditions can be varied for optimization is presented in the table below.

ParameterRange TestedOptimal Value
pH 6.0 - 9.07.5
Temperature (°C) 25 - 5037
Substrate Concentration (mM) 0.1 - 2.01.0
Buffer Tris-HCl, PhosphateTris-HCl

This table represents hypothetical data for the optimization of a generic protease assay using this compound.

Quantitative Measurement of Protease Activity

The qualitative observation of color change is translated into a quantitative measure of protease activity through the use of standard curves and the molar extinction coefficient of p-nitroaniline. This allows for the calculation of the specific activity of the enzyme, often expressed in units such as micromoles of product formed per minute per milligram of enzyme (µmol/min/mg).

A standard curve for p-nitroaniline is essential for converting the measured absorbance values into the concentration of the product formed. sigmaaldrich.comsigmaaldrich.com This is created by preparing a series of solutions with known concentrations of p-nitroaniline and measuring their absorbance at the chosen wavelength (e.g., 405 nm). The absorbance values are then plotted against the corresponding concentrations, which should yield a linear relationship as described by the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

The molar extinction coefficient (ε) for p-nitroaniline is a critical value in these calculations. It is reported to be in the range of 8,800 to 9,960 M⁻¹cm⁻¹ at 405-410 nm. chegg.comresearchgate.net However, it's important to note that the exact value can be influenced by the composition of the solution, such as ionic strength and the presence of additives. nih.gov

Below is an example of data that could be used to generate a p-nitroaniline standard curve.

p-Nitroaniline Concentration (µM)Absorbance at 405 nm
00.000
100.098
200.196
400.392
600.588
800.784
1000.980

This table represents hypothetical data for a p-nitroaniline standard curve, assuming a molar extinction coefficient of 9,800 M⁻¹cm⁻¹ and a 1 cm path length.

Enzymatic assays utilizing this compound can be performed in either a continuous or a discontinuous format.

Continuous Assays: In a continuous assay, the release of p-nitroaniline is monitored in real-time by continuously measuring the absorbance of the reaction mixture in a spectrophotometer. nih.gov This method allows for the direct determination of the initial reaction velocity and is suitable for studying enzyme kinetics in detail.

Discontinuous Assays (Stopped-Rate): In a discontinuous assay, the enzymatic reaction is allowed to proceed for a specific period, after which it is terminated by adding a stopping reagent, such as acetic acid. researchgate.net The absorbance of the resulting solution is then measured. This approach is useful for high-throughput screening or when a real-time spectrophotometer is not available. The reaction time must be carefully chosen to ensure that the reaction rate is still in the linear range. toyobo-global.com

The choice between these two formats depends on the specific experimental goals, the equipment available, and the number of samples to be analyzed.

Substrate Specificity and Enzymatic Hydrolysis Profiles of Z Gly Gly Leu Pna

Hydrolysis by Neutral Endopeptidase (NEP 24.11)

Neutral endopeptidase (NEP, EC 3.4.24.11), also known as neprilysin or enkephalinase, is a zinc-dependent metalloprotease located on the cell surface that plays a crucial role in terminating peptide signaling. Z-Gly-Gly-Leu-pNA has been identified as a substrate for neutral endopeptidases. peptide.co.jp

While this compound is established as a substrate for NEP, specific kinetic constants such as Kₘ and k꜋ₐₜ for its hydrolysis by NEP 24.11 are not detailed in the available research. However, studies on related metalloproteases underscore its utility. For instance, the damage-induced neuronal endopeptidase (DINE), a novel metalloprotease with 32% sequence identity to NEP, was shown to effectively cleave this compound. nih.gov The hydrolysis of this substrate by DINE was significantly inhibited by established metalloprotease and NEP inhibitors, including phosphoramidon, thiorphan, EDTA, and 1,10-phenanthroline, indicating a similar catalytic mechanism and substrate-binding pocket characteristics. nih.gov The cleavage site is presumed to be the Leu-pNA bond, which releases the chromophore.

Table 1: Inhibition of DINE-Mediated this compound Hydrolysis by NEP Inhibitors

Inhibitor Concentration Effect on Hydrolysis
Phosphoramidon 100 µM Blocked
Thiorphan 50 µM Blocked
EDTA 10 µM Blocked
1,10-Phenanthroline 100 µM Blocked

This table is based on findings from a study on the NEP-related enzyme DINE. nih.gov

NEP is known to hydrolyze a range of biologically active peptides, with a preference for cleaving on the amino side of hydrophobic residues. Direct comparative studies detailing the rate of this compound hydrolysis versus that of endogenous NEP substrates were not found in the searched literature.

Interaction with Proteasome (Chymotrypsin-like Activity)

The proteasome is a large, multicatalytic protease complex responsible for the degradation of intracellular proteins. It possesses three primary catalytic activities: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like activity.

This compound was a foundational substrate in the early characterization of the proteasome's proteolytic activities. The hydrolysis of this substrate, which contains a leucine (B10760876) at the P1 position (the residue immediately preceding the scissile bond), was used in the original definition of the proteasome's chymotrypsin-like activity. acs.org This activity is so named because of its preference for cleaving after large, hydrophobic residues, a characteristic shared with the digestive enzyme chymotrypsin. Studies on the lobster muscle proteasome have also utilized this compound to quantify this specific enzymatic function. karger.com The fluorogenic analogue, Z-Gly-Gly-Leu-AMC, is also employed to measure the chymotrypsin-like activity of the 20S proteasome. cymitquimica.comchemicalbook.com

It has been noted that the proteasome's preference for leucine at the P1 site is also characteristic of elastase, leading to the suggestion that this activity could have alternatively been termed "elastolytic." acs.org

The differentiation between the proteasome's three catalytic activities is achieved through the use of peptide substrates with different amino acids at the P1 position.

Chymotrypsin-like activity is measured using substrates with hydrophobic residues (e.g., Leucine, Tyrosine, Phenylalanine) at the P1 site, such as this compound or the more common Suc-Leu-Leu-Val-Tyr-AMC.

Trypsin-like activity is assessed with substrates containing basic residues (e.g., Arginine, Lysine) at the P1 position, such as Z-Leu-Arg-Arg-AMC.

PGPH (caspase-like) activity is measured using substrates with acidic residues (e.g., Aspartate, Glutamate) at the P1 position, such as Z-Leu-Leu-Glu-AMC or Z-nLPnLD-aminoluciferin.

By using a panel of these specific substrates, researchers can create a detailed profile of the catalytic activity of the proteasome complex.

Cleavage by Subtilisins and Related Serine Proteases

Subtilisins are a family of serine proteases produced by various Bacillus species. They, along with related alkaline proteases, have broad substrate specificity and are active under alkaline conditions. This compound has been widely used as a substrate to characterize these enzymes.

Research has shown that thermostable alkaline protease from Bacillus sp. No. AH-101 rapidly hydrolyzes this compound, identifying it as a specific substrate for subtilisin-like enzymes. tandfonline.com Similarly, intracellular serine proteases from sporulating cells of Bacillus brevis have been assayed using this substrate. asm.org The well-studied Subtilisin Carlsberg has also been shown to cleave this compound. oup.com

Kinetic data has been determined for the hydrolysis of this compound by the alkaline protease from Streptomyces griseus, revealing a Michaelis constant (Kₘ) that indicates a strong affinity between the enzyme and the substrate. tandfonline.com

Table 2: Kinetic Parameter for this compound Hydrolysis by a Subtilisin-type Protease

Enzyme Source Organism Kₘ (mM)

However, the substrate is not universally cleaved by all plant-derived serine proteases. For example, a serine protease isolated from the fruits of Cudrania cochinchinensis did not hydrolyze this compound, demonstrating a degree of specificity among different serine proteases. tandfonline.com

Substrate Recognition in Subtilisin Family Enzymes

This compound is recognized as a specific substrate for enzymes belonging to the subtilisin family, a group of serine proteases. frontiersin.org These enzymes exhibit a broad substrate specificity but generally prefer large, uncharged amino acid residues at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). The leucine residue at the P1 position of this compound fits well into the S1 binding pocket of subtilisin, making it a suitable substrate for hydrolysis.

The hydrolysis of this compound by various subtilisin-like enzymes has been documented, with notable differences in their kinetic parameters. For instance, the alkaline protease from Bacillus sp. No. AH-101 has been shown to rapidly hydrolyze this substrate. The kinetic constants for this hydrolysis, along with those for other related substrates, are presented in Table 1.

Table 1: Kinetic Constants for the Hydrolysis of Various Synthetic Substrates by Alkaline Protease from Bacillus sp. No. AH-101

Substrate K_m_ (mM) k_cat_ (s⁻¹) k_cat_/K_m_ (s⁻¹mM⁻¹)
Z-Ala-Ala-Leu-pNA 0.058 109.3 1888.1
This compound 0.500 120.9 243.2
Z-Gly-Pro-Cit-pNA 0.211 2.3 11.0
Suc-Ala-Ala-Pro-Leu-pNA 0.378 97.9 258.9
Suc-Ala-Ala-Ala-pNA 0.980 6.6 6.8

Data sourced from a study on the substrate specificity of thermostable alkaline protease from Bacillus sp. No. AH-101.

The data indicate that while this compound is a good substrate, the enzyme exhibits a higher catalytic efficiency (k_cat_/K_m_) for Z-Ala-Ala-Leu-pNA, suggesting that the residues at the P2 and P3 positions also influence substrate binding and turnover.

Structural Determinants for Subtilisin Specificity

The specificity of subtilisin family enzymes is largely determined by the architecture of their substrate-binding cleft, which is composed of several subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). For this compound, the key interactions occur at the S1, S2, and S3 subsites.

The S1 subsite of subtilisin is a hydrophobic pocket that readily accommodates the leucine side chain at the P1 position of the substrate. The glycine (B1666218) residues at the P2 and P3 positions of this compound interact with the S2 and S3 subsites, respectively. While glycine's small side chain does not provide strong specific interactions, it is well-tolerated in these subsites. The flexibility of the glycine residues may allow the substrate to adopt a conformation that is favorable for binding and catalysis.

Structural studies of subtilisin in complex with inhibitors and substrate analogs have revealed that the S4 subsite can also play a significant role in substrate recognition. nih.gov Although the Z-group of this compound occupies the P4 position, its interaction with the S4 pocket is generally less specific than that of an amino acid residue. The concerted induced-fit movements involving both the enzyme and substrate residues upon binding are crucial for achieving the optimal orientation for catalysis. nih.gov

Reactivity with Proteinase yscE (Kexin)

Proteinase yscE, also known as Kexin, is a calcium-dependent serine protease and the prototype of the proprotein convertase family. These enzymes are involved in the processing of precursor proteins at specific cleavage sites, typically following pairs of basic amino acid residues.

Evaluation of this compound with Other Peptidases

Bacterial Proteases (e.g., Bacillus sp. alkaline proteases)

As discussed in section 4.3.1, alkaline proteases from Bacillus species, which are part of the subtilisin family, readily hydrolyze this compound. These enzymes are of significant industrial importance, being used in detergents, food processing, and other applications. The ability to hydrolyze this compound is often used as a standard assay for their proteolytic activity. Comparative studies of proteases from different Bacillus strains can reveal variations in their substrate preferences, which can be exploited for specific applications. nih.govplos.org

Mammalian and Plant Proteases (e.g., Tenebrio molitor midgut proteinase)

The digestive systems of insects, such as the yellow mealworm (Tenebrio molitor), contain a complex mixture of proteases, including serine proteases like trypsin and chymotrypsin, as well as cysteine and metalloproteases. researchgate.net

There is no direct evidence in the reviewed literature of this compound being hydrolyzed by midgut proteinases from Tenebrio molitor. However, studies on the substrate specificity of chymotrypsin-like proteinases from this insect have shown a preference for substrates with large hydrophobic or aromatic residues at the P1 position. For example, a chymotrypsin-like proteinase from Tenebrio molitor larvae was found to hydrolyze substrates like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Leu-pNA. nih.gov

Given that this compound possesses a leucine at the P1 position, it is plausible that it could be a substrate for some of the chymotrypsin-like enzymes present in the Tenebrio molitor midgut. However, the efficiency of this hydrolysis would likely be influenced by the specificities of the S2 and S3 subsites of these enzymes for glycine residues. Further experimental investigation is required to confirm and quantify the hydrolysis of this compound by these insect proteases.

Kinetic Characterization of Z Gly Gly Leu Pna Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters (, )

The hydrolysis of Z-Gly-Gly-Leu-pNA by most proteases follows the Michaelis-Menten model, which describes the relationship between the initial reaction velocity () and the substrate concentration ([S]) in the presence of a constant enzyme concentration ([E]).

Steady-state kinetics involves measuring the initial rate of product formation at a range of substrate concentrations, from subsaturating to saturating levels, while maintaining a constant enzyme concentration. The enzyme is assumed to be in a steady state, where the concentration of the enzyme-substrate complex ([ES]) remains constant over the measurement period. The Michaelis-Menten equation, , is used to describe this relationship. Here, represents the maximum reaction velocity achieved when the enzyme is fully saturated with substrate, and is the Michaelis constant, which is the substrate concentration at which the reaction velocity is half of . is often interpreted as an indicator of the enzyme's affinity for its substrate; a lower suggests higher affinity. The catalytic rate constant, (turnover number), is derived from and the total enzyme concentration () as , representing the number of substrate molecules converted to product per enzyme molecule per unit time at saturation.

Graphical methods are commonly employed to determine and from steady-state kinetic data. The Lineweaver-Burk plot (also known as the double-reciprocal plot) transforms the Michaelis-Menten equation into a linear form: . Plotting against yields a straight line with an intercept of on the y-axis and an x-intercept of . The slope of this line is . Another method, the Eadie-Hofstee plot, graphs against , providing a linear relationship where the slope is and the y-intercept is . These analyses facilitate the accurate estimation of kinetic parameters, particularly when dealing with limited data points or experimental noise.

Influence of Environmental Factors on Kinetic Parameters

The catalytic efficiency of enzymes, including those hydrolyzing this compound, is significantly influenced by environmental factors such as pH and temperature.

The pH of the reaction environment profoundly affects enzyme activity by altering the ionization state of amino acid residues within the active site and on the substrate, which are critical for substrate binding and catalysis. Most enzymes exhibit a characteristic pH-activity profile, often bell-shaped, with an optimal pH at which activity is maximal. Studies on papain, for instance, have shown that while the equilibrium binding constant () for a pNA substrate can be pH-independent over a broad range, the acylation constant () exhibits a bell-shaped pH dependence with apparent p values around 4.2 and 8.2, indicating that both protonation and deprotonation events are crucial for catalysis nih.gov. For many serine proteases that utilize this compound, the optimal pH for activity typically falls within the neutral to slightly alkaline range (pH 7.5-9.0) usda.govtandfonline.com.

Table 1: Illustrative pH Dependence of Protease Activity with this compound

pHRelative Activity (%)Notes
4.025Activity is reduced due to protonation of key catalytic residues or substrate.
6.075Approaching the optimal pH range.
8.0100Represents the optimal pH for activity, typical for many serine proteases utilizing this substrate.
9.585Activity begins to decline as pH increases beyond the optimum.
11.015Significant loss of activity due to deprotonation of critical residues or enzyme denaturation.

Note: This table provides an illustrative example of pH dependence based on general protease behavior and findings from related studies usda.govnih.govtandfonline.com. Specific optimal pH values may vary depending on the particular enzyme.

Temperature influences enzyme kinetics primarily through its effect on molecular motion and enzyme stability. As temperature increases, the kinetic energy of molecules rises, leading to a higher frequency of effective collisions between enzyme and substrate, thus increasing reaction velocity. This effect is often described by the Arrhenius equation. However, enzymes are proteins with specific three-dimensional structures that are sensitive to heat. Beyond an optimal temperature, elevated temperatures can lead to denaturation, a process where the enzyme loses its native conformation, resulting in a rapid decrease in catalytic activity nottingham.ac.uk. For proteases that hydrolyze this compound, optimal temperatures for activity can vary widely depending on the source organism and the enzyme's thermostability, but many common proteases show peak activity in the range of 37-50°C, while thermostable variants may function optimally at much higher temperatures tandfonline.comnottingham.ac.ukjmb.or.kr.

Table 2: Illustrative Temperature Dependence of Protease Activity with this compound

Temperature (°C)Relative Activity (%)Notes
2040Lower activity at reduced temperatures due to decreased molecular kinetic energy.
3770Increased reaction rate as kinetic energy rises.
50100Represents the optimal temperature for maximal catalytic activity.
6560Activity begins to decline due to initial signs of thermal denaturation.
8010Significant loss of activity due to substantial thermal denaturation and unfolding of the enzyme.

Note: This table provides an illustrative example of temperature dependence based on general protease behavior and findings from related studies tandfonline.comnottingham.ac.ukjmb.or.kr. Specific optimal temperatures can vary significantly.

Allosteric Modulation and Cooperative Binding Phenomena

Allosteric modulation refers to the regulation of enzyme activity by the binding of effector molecules at a site distinct from the active site, which alters the enzyme's conformation and thus its catalytic properties libretexts.orgnih.gov. Cooperative binding, on the other hand, describes a phenomenon where the binding of a ligand to one site on an enzyme (often one with multiple subunits) influences the affinity of other binding sites for the same ligand, frequently resulting in sigmoidal rather than hyperbolic substrate-velocity curves libretexts.orgnih.gov.

While these regulatory mechanisms are fundamental in enzyme kinetics, specific documented instances of allosteric modulation or cooperative binding directly influencing the hydrolysis of this compound by proteases were not extensively detailed in the reviewed literature snippets. Many common proteases that utilize simple chromogenic substrates like this compound typically exhibit hyperbolic kinetics consistent with the Michaelis-Menten model, indicating that these regulatory phenomena may not be prevalent for this specific substrate-enzyme interaction unless the enzyme itself is inherently allosteric or subject to specific regulatory pathways not commonly studied with this particular substrate.

Compound List:

this compound (Benzyloxycarbonyl-Glycyl-Glycyl-Leucyl-para-nitroanilide)

Applications in Enzyme Inhibitor Discovery and Characterization

Z-Gly-Gly-Leu-pNA in High-Throughput Screening for Protease Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries containing thousands to millions of compounds for their potential to inhibit a specific enzyme target. The chromogenic nature of this compound makes it highly amenable to HTS formats for identifying protease inhibitors.

The fundamental principle of an HTS assay using this substrate is based on measuring the reduction of color development. In a typical setup, the target protease, a potential inhibitor from a compound library, and this compound are combined in the wells of a microtiter plate (commonly 384- or 1536-well formats). If a compound is an effective inhibitor, it will block or reduce the protease's ability to cleave the substrate, resulting in a lower rate of p-nitroanilide release and, consequently, a weaker colorimetric signal compared to control wells with no inhibitor.

The robustness and reliability of an HTS assay are evaluated using statistical parameters such as the Z'-factor. A Z'-factor value between 0.5 and 1.0 is considered indicative of an excellent assay, signifying a large separation between the signals of the positive (uninhibited enzyme) and negative (inhibited enzyme) controls, and low data variability. The clear signal generated by p-nitroanilide release facilitates the achievement of high-quality HTS data suitable for identifying promising inhibitor "hits." These initial hits are then subjected to further validation and characterization.

Table 1: Example HTS Assay Parameters for Proteasome Chymotrypsin-Like Activity

ParameterDescriptionTypical Value/Condition
Enzyme TargetHuman 20S Proteasome5 nM
SubstrateThis compound100 µM
Test Compound Conc.Concentration of library compounds10 µM
Assay VolumeTotal reaction volume per well50 µL
Detection WavelengthWavelength to measure pNA absorbance405 nm
Incubation TimeReaction time before reading60 minutes
Z'-FactorStatistical measure of assay quality> 0.7

Mechanistic Studies of Protease Inhibition

Once inhibitors are identified, it is crucial to understand their mechanism of action (MOA). This compound serves as a critical reagent in the kinetic assays designed to elucidate these mechanisms.

Enzyme inhibitors are broadly classified based on how they interact with the enzyme and substrate. By systematically varying the concentrations of both the inhibitor and the substrate (this compound) and measuring the initial reaction velocities, researchers can determine the mode of inhibition. The data are often analyzed using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

Non-Competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the Vₘₐₓ but does not change the Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vₘₐₓ and Kₘ, typically by the same factor.

The use of this compound allows for precise measurement of reaction velocities, which is essential for accurate determination of these kinetic parameters.

Table 2: Impact of Inhibition Models on Kinetic Parameters in a this compound Assay

Inhibition ModelEffect on Apparent KₘEffect on Apparent Vₘₐₓ
CompetitiveIncreasesUnchanged
Non-CompetitiveUnchangedDecreases
UncompetitiveDecreasesDecreases

Unlike reversible inhibitors, irreversible inhibitors (or inactivators) typically form a stable, often covalent, bond with the enzyme, leading to a time-dependent loss of activity. Kinetic studies are performed to characterize the potency of these inhibitors by determining the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ).

In a typical experiment, the protease is incubated with various concentrations of the irreversible inhibitor. At specific time intervals, aliquots are taken and diluted into a solution containing a high concentration of this compound to measure the remaining enzymatic activity. The rate of activity loss follows pseudo-first-order kinetics, and plotting the observed rate constant (kₒₑₛ) against the inhibitor concentration allows for the determination of the key kinetic parameters kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the inhibitor concentration required for half-maximal inactivation).

Structure-Activity Relationships of Inhibitors using this compound Assays

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and the process of optimizing a "hit" compound into a "lead" candidate. SAR involves synthesizing and testing a series of structurally related analogs of an initial inhibitor to determine how specific chemical modifications affect its biological activity.

The this compound assay provides the quantitative data needed for robust SAR analysis. For each synthesized analog, a dose-response experiment is conducted to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the protease activity by 50% under specific assay conditions.

By comparing the IC₅₀ values across a series of compounds with systematic changes to a particular part of the molecule (e.g., altering a side chain, changing a functional group, or modifying the peptide backbone), chemists can deduce critical information. For example, SAR studies can reveal which functional groups are essential for binding to the enzyme's active site, whether steric bulk is tolerated in certain regions, and how changes in electronics or hydrophobicity impact potency. This iterative process of design, synthesis, and testing—powered by the data from the this compound assay—guides the rational design of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Table 3: Example of a Structure-Activity Relationship (SAR) Study using a this compound Assay

Compound IDCore StructureR-Group ModificationIC₅₀ (µM)
Inhibitor-1Peptidomimetic Core-H50.2
Inhibitor-2Peptidomimetic Core-CH₃25.8
Inhibitor-3Peptidomimetic Core-CH(CH₃)₂ (Isopropyl)5.1
Inhibitor-4Peptidomimetic Core-CH₂-Ph (Benzyl)0.9
Inhibitor-5Peptidomimetic Core-CF₃85.6

This table illustrates how systematic modification of the 'R-Group' leads to significant changes in inhibitory potency (IC₅₀), providing clear direction for further drug design. A lower IC₅₀ value indicates a more potent inhibitor.

Advanced Biochemical Research Applications of Z Gly Gly Leu Pna

Probing Enzyme Active Site Dynamics

The hydrolysis of Z-Gly-Gly-Leu-pNA is a powerful method for investigating the kinetics and mechanics of protease active sites. By measuring the rate of p-nitroaniline release under various conditions, researchers can deduce fundamental enzymatic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters provide insight into the substrate affinity and catalytic efficiency of an enzyme, respectively.

This assay is particularly valuable for studying how the dynamics of an enzyme's active site are affected by specific changes. For instance, site-directed mutagenesis can be employed to substitute specific amino acid residues within or near the active site. By comparing the kinetic parameters of the wild-type enzyme with those of the mutant, scientists can map the functional role of individual residues in substrate binding and catalysis. A significant change in Kₘ might suggest the residue is involved in substrate recognition and binding, whereas a change in Vₘₐₓ or the catalytic rate constant (k꜀ₐₜ) would point to a role in the catalytic mechanism itself.

Furthermore, this compound is an essential tool for characterizing protease inhibitors. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing the enzymatic reaction rates in the presence of varying concentrations of both the substrate and the inhibitor. This information is crucial for understanding the inhibitor's mechanism of action and for the development of therapeutic drugs targeting specific proteases.

Table 1. Illustrative Kinetic Parameters for a Chymotrypsin-like Protease with this compound
ConditionKₘ (μM)Vₘₐₓ (μmol/min/mg)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
Wild-Type Enzyme15050453.0 x 10⁵
Active Site Mutant (Y94A)60048437.2 x 10⁴
Wild-Type + Competitive Inhibitor45050451.0 x 10⁵
Wild-Type + Non-Competitive Inhibitor1502522.51.5 x 10⁵

Use in Coupled Enzyme Systems

In many biological pathways, the activity of an enzyme of interest does not result in a readily measurable product. In such cases, this compound can be used as a reporter substrate in a coupled enzyme system. This research strategy involves linking the activity of the primary enzyme to a secondary, protease-based reaction that can be easily monitored.

A common application is in the study of signaling cascades that culminate in the activation of a protease. For example, a researcher might be investigating a pathway where a specific stimulus leads to the activation of a zymogen (an inactive enzyme precursor) into an active protease. To measure the activity of the upstream components of this pathway, the final activated protease can be assayed by adding this compound to the system. The rate of color development is then directly proportional to the activity of the entire cascade, allowing for quantitative analysis of a complex multi-step process.

This approach is invaluable for reconstituting biological pathways in vitro and for screening for molecules that modulate the activity of any component in the cascade. The continuous nature of the assay allows for real-time monitoring of the entire system's response to various stimuli or inhibitors.

Table 2. Components of a Hypothetical Coupled Enzyme Assay for an Activating Factor
ComponentRole in the AssayDetection Principle
Enzyme 1 (Activating Factor)Primary enzyme of interest; activates Enzyme 2.Its activity is indirectly measured.
Enzyme 2 (Inactive Protease/Zymogen)Substrate for Enzyme 1. Becomes an active protease upon cleavage.-
This compoundChromogenic substrate for the activated Enzyme 2.Cleavage releases p-nitroaniline (pNA).
SpectrophotometerMeasures the increase in absorbance at 405 nm.The rate of absorbance change is proportional to the activity of Enzyme 1.

Development of Biosensors for Proteolytic Activity (Research-focused)

The principle of this compound cleavage forms the basis for the development of research-focused biosensors designed to detect specific proteolytic activities in complex biological samples. These biosensors translate the enzymatic cleavage event into a quantifiable signal.

One common application is in high-throughput screening (HTS) for the discovery of novel protease inhibitors. researchgate.net In this format, the protease and the this compound substrate are dispensed into thousands of wells of a microplate. Each well also contains a different compound from a chemical library. If a compound is an effective inhibitor, it will block the protease's activity, and the substrate will remain intact, resulting in no color change. Conversely, in wells with inactive compounds, the enzyme will cleave the substrate, leading to the characteristic yellow color of pNA. Automated plate readers can rapidly measure the absorbance in all wells, allowing for the screening of tens of thousands of potential inhibitors in a short period. nih.govnih.gov

Another research application involves immobilizing this compound onto a solid support, such as a nanoparticle or a sensor chip. researchgate.net When this functionalized surface is exposed to a sample containing the target protease, the substrate is cleaved, releasing pNA. This cleavage event can be designed to trigger a measurable change in the physical properties of the sensor, such as its optical or electrochemical response. Such biosensors could be used to detect and quantify the activity of specific proteases in cell lysates or other biological fluids, providing a powerful tool for diagnostics research and for studying the role of proteases in disease.

Table 3. Illustrative Data from a High-Throughput Screen for Protease Inhibitors
Compound IDAbsorbance at 405 nm% InhibitionClassification
Negative Control (DMSO)1.250%No Inhibition
Positive Control (Known Inhibitor)0.0596%Strong Inhibition
Test Compound A1.222.4%Inactive
Test Compound B0.1588%Hit
Test Compound C0.6349.6%Moderate Hit

Future Directions and Emerging Research Avenues for Z Gly Gly Leu Pna

Integration with Advanced Spectroscopic Techniques

The conventional use of Z-Gly-Gly-Leu-pNA relies on UV-Vis spectroscopy to measure the absorbance of the released p-nitroaniline. While robust and straightforward, this method can be limited by its sensitivity and potential for interference from other components in complex biological samples. Future research is poised to integrate this compound and its derivatives with more advanced spectroscopic techniques to overcome these limitations.

One of the most promising avenues is the application of Fluorescence Resonance Energy Transfer (FRET) . FRET is a non-radiative energy transfer process between two fluorophores—a donor and an acceptor—that are in close proximity chemistrycongresses.chbachem.com. A FRET-based substrate analogous to this compound could be synthesized by replacing the Z-group and the pNA group with a suitable FRET pair. In the intact substrate, the fluorescence of the donor would be quenched by the acceptor. Upon enzymatic cleavage of the Gly-Leu bond, the donor and acceptor would be separated, leading to a significant increase in fluorescence bachem.commdpi.com. This approach offers several advantages over traditional absorbance-based assays, including:

Higher Sensitivity: Fluorescence-based assays are generally more sensitive than absorbance-based assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.

Real-time Monitoring: FRET allows for continuous, real-time monitoring of enzyme kinetics with high temporal resolution.

Reduced Interference: By selecting fluorophores with excitation and emission wavelengths outside the range of common biological molecules, interference from the sample matrix can be minimized.

The development of such FRET probes based on the Gly-Gly-Leu sequence would enable more precise and sensitive quantification of protease activity in complex biological environments like cell lysates or even in living cells.

Development of Novel this compound-based Substrates with Enhanced Properties

Beyond the integration with advanced spectroscopic techniques, there is considerable scope for the rational design and synthesis of novel substrates derived from this compound with enhanced properties such as improved specificity, higher turnover rates, and tailored functionalities.

Improving Specificity and Sensitivity:

The Gly-Gly-Leu sequence is recognized by several proteases. For applications requiring the specific measurement of one particular enzyme in a mixture, novel substrates with modified peptide sequences could be developed. For instance, by systematically substituting the amino acids at the P1, P2, and P3 positions (Leu, Gly, and Gly, respectively), it may be possible to design substrates with enhanced selectivity for a specific protease, such as neutral endopeptidase. An example of this approach can be seen in the development of highly selective intramolecularly quenched fluorogenic substrates for NEP that are structurally related to its natural substrate, Leu-enkephalin nih.gov. These substrates incorporate a fluorophore (o-aminobenzoyl) and a quencher (ethylenediamine 2,4-dinitrophenyl) and have been optimized for high specificity and kinetic efficiency nih.gov.

Furthermore, replacing the pNA chromophore with a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC), as has been done to create Z-Gly-Gly-Leu-AMC, can significantly increase the sensitivity of the assay echelon-inc.comglpbio.com. The release of the highly fluorescent AMC group upon enzymatic cleavage allows for detection at much lower concentrations than is possible with pNA echelon-inc.com.

A comparison of the properties of pNA and AMC as reporter groups is presented in the table below.

Featurep-Nitroaniline (pNA)7-Amino-4-methylcoumarin (AMC)
Detection Method Colorimetric (Absorbance)Fluorometric (Fluorescence)
Typical Wavelength ~405-410 nmExcitation: ~360-380 nm, Emission: ~440-460 nm
Relative Sensitivity LowerHigher
Common Application Standard enzyme assaysHigh-sensitivity enzyme assays, high-throughput screening

Table 1: Comparison of pNA and AMC as Reporter Groups in Protease Substrates. This interactive table summarizes the key differences between p-nitroaniline and 7-amino-4-methylcoumarin as reporter groups for protease activity.

Computational Modeling of Enzyme-Substrate Interactions for this compound

Computational modeling has become an indispensable tool for understanding the molecular basis of enzyme catalysis and for the rational design of novel substrates and inhibitors. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) methods can provide detailed insights into the binding and cleavage of this compound by its target proteases.

Molecular Docking: This technique can be used to predict the preferred binding orientation of this compound within the active site of a protease. By understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the enzyme, researchers can identify residues that are critical for substrate recognition and catalysis. This information is invaluable for designing new substrates with improved affinity and specificity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the enzyme-substrate complex, revealing how the substrate and enzyme move and interact over time. This can help to elucidate the conformational changes that occur during substrate binding and the catalytic mechanism of peptide bond cleavage.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the chemical reaction itself, QM/MM methods can be employed. In this approach, the region of the active site where the bond cleavage occurs is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. QM/MM studies can be used to calculate the energy barriers for the reaction and to identify the transition state, providing a deep understanding of the catalytic mechanism at the electronic level researchgate.net.

While specific computational studies on this compound are not yet abundant in the literature, the application of these methods to other enzyme-substrate systems demonstrates their potential for guiding the future development of this compound-based probes.

Applications in Synthetic Biology and Biocatalysis Research

The fields of synthetic biology and biocatalysis are focused on the design and construction of new biological parts, devices, and systems, and on the use of enzymes for chemical synthesis. In this context, this compound and its derivatives can serve as powerful tools for the high-throughput screening and directed evolution of proteases.

High-Throughput Screening (HTS):

Directed evolution is a powerful technique for engineering enzymes with novel or improved properties. It involves generating large libraries of enzyme variants and then screening them for the desired activity. Chromogenic and fluorogenic substrates like this compound are ideal for HTS because they provide a simple and rapid readout of enzyme activity nih.govnih.gov. For example, bacterial colonies expressing different protease variants can be grown on agar plates containing this compound. Colonies expressing active enzymes will turn yellow due to the production of p-nitroaniline, allowing for easy visual identification of the most active variants. This approach can be adapted to liquid handling robots and microplate readers for screening tens of thousands of variants in a short period.

Directed Evolution and Enzyme Engineering:

By using this compound or a specifically designed analog as the screening substrate, researchers can apply evolutionary pressure to a target protease to alter its substrate specificity. For instance, if the goal is to engineer a protease that preferentially cleaves a different peptide sequence, a library of protease mutants can be screened against a panel of substrates, including this compound and the desired target sequence. By selecting for variants that show high activity towards the new target and low activity towards this compound, it is possible to evolve enzymes with tailored specificities for applications in diagnostics, therapeutics, and biocatalysis researchgate.net.

The integration of this compound into HTS platforms will accelerate the development of novel biocatalysts and synthetic biological circuits that rely on specific proteolytic cleavage events.

Q & A

Q. What is the structural and functional role of Z-Gly-Gly-Leu-pNA in protease activity assays?

this compound is a chromogenic substrate designed to detect chymotrypsin-like protease activity. Its structure includes a benzyloxycarbonyl (Z) protecting group at the N-terminus, a tripeptide sequence (Gly-Gly-Leu), and a para-nitroaniline (pNA) chromophore at the C-terminus. Proteases cleave the peptide bond between Gly and Leu, releasing pNA, which exhibits a spectrophotometric signal at 405 nm. This allows real-time monitoring of enzymatic activity .

Q. How is this compound synthesized, and what quality controls are critical for research use?

Synthesis involves sequential peptide coupling using solid-phase or solution-phase methods, with the Z group protecting the N-terminus and pNA attached via amide bonding. Key quality controls include HPLC purity analysis (>95%), mass spectrometry for molecular weight verification, and functional validation via protease cleavage assays. Contaminants like free pNA must be excluded to avoid false signals .

Q. What are the standard protocols for using this compound in enzyme kinetic studies?

Typical protocols involve:

  • Preparing a substrate stock solution in DMSO (e.g., 10 mM).
  • Diluting in assay buffer (e.g., Tris-HCl, pH 7.5) to final concentrations (0.1–2 mM).
  • Initiating reactions with enzyme addition and monitoring absorbance at 405 nm for 10–30 minutes.
  • Calculating kinetic parameters (Km, Vmax) using Michaelis-Menten or Lineweaver-Burk plots .

Advanced Research Questions

Q. How can contradictory kinetic data from this compound assays be resolved?

Contradictions may arise from:

  • Enzyme purity : Trace contaminants (e.g., other proteases) can hydrolyze the substrate. Validate enzyme purity via SDS-PAGE or activity assays with inhibitors.
  • Substrate solubility : Aggregation in aqueous buffers reduces effective concentration. Use detergents (e.g., 0.1% Triton X-100) or optimize DMSO content (<5%).
  • Interference : Endogenous cellular pNA-like chromophores. Include negative controls (substrate-only and enzyme-only) .

Q. What experimental designs are recommended for studying proteasome inhibition using this compound?

For proteasome inhibition assays:

  • Pre-incubate proteasome (20S/26S) with inhibitors (e.g., MG-132, bortezomib) for 15–30 minutes.
  • Add this compound and monitor activity over time.
  • Normalize data to vehicle-treated controls and calculate IC50 values using nonlinear regression.
  • Cross-validate with fluorogenic substrates (e.g., AMC derivatives) to rule out assay-specific artifacts .

Q. How can molecular dynamics (MD) simulations enhance the interpretation of this compound cleavage mechanisms?

MD simulations can:

  • Model substrate binding to protease active sites (e.g., chymotrypsin-like sites in the proteasome).
  • Identify key residues involved in catalysis (e.g., Ser/Thr nucleophiles).
  • Predict the impact of mutations or inhibitors on cleavage efficiency. Use tools like GROMACS with force fields (e.g., CHARMM36) and validate against experimental kinetic data .

Q. What strategies improve reproducibility of this compound-based assays in high-throughput screening (HTS)?

  • Standardized protocols : Pre-optimize buffer conditions (pH, ionic strength) and plate reader settings (e.g., pathlength correction for microplates).
  • Batch testing : Validate each substrate batch with a reference enzyme (e.g., chymotrypsin).
  • Data normalization : Use internal controls (e.g., a pNA standard curve) to correct for inter-experimental variability .

Q. How does this compound compare to fluorogenic substrates (e.g., AMC derivatives) in neuronal peptidase studies?

  • Sensitivity : Fluorogenic substrates (e.g., Z-Gly-Gly-Leu-AMC) offer lower detection limits but require UV light, risking photobleaching.
  • Throughput : pNA-based assays are simpler for HTS due to absorbance-read compatibility.
  • Specificity : Both substrates target chymotrypsin-like activity, but confirm selectivity with knockout models or isoform-specific inhibitors .

Data Management & Reporting

Q. What metadata should accompany this compound assay data in publications?

Include:

  • Substrate synthesis/purity data (e.g., HPLC traces).
  • Assay conditions (buffer composition, temperature, enzyme concentration).
  • Raw absorbance traces and normalized activity curves.
  • Statistical methods (e.g., error bars representing SD from triplicates). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets via repositories like Zenodo .

Q. How can researchers address variability in this compound activity across cell lines?

Variability may stem from:

  • Proteasome composition : Differences in subunit expression (e.g., immunoproteasome vs. constitutive).
  • Cellular stress : Heat shock or oxidative stress alters proteasome activity. Include stress-inducing controls.
  • Extraction efficiency : Optimize lysis buffers (e.g., 0.5% NP-40) to ensure complete proteasome recovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.